N-(2,4-二氯苯基)马来酰胺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

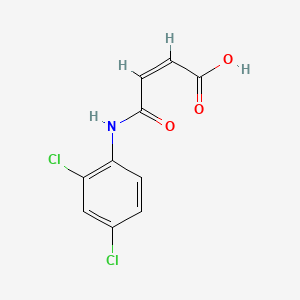

N-(2,4-Dichlorophenyl)maleamic acid is a derivative of maleamic acid, which is a compound that can be synthesized through the reaction of maleic anhydride with various amines. The presence of the dichlorophenyl group suggests that the compound may have unique physical and chemical properties due to the electron-withdrawing effects of the chlorine atoms and the potential for intramolecular interactions.

Synthesis Analysis

The synthesis of N-substituted maleamic acids, including those with dichlorophenyl groups, typically involves the aminolysis of maleic anhydride with appropriate amines. This reaction can be carried out in various solvents under similar conditions, yielding satisfactory results. The process is well-established and can be used to produce a wide range of N-substituted maleamic acids, potentially including N-(2,4-Dichlorophenyl)maleamic acid .

Molecular Structure Analysis

The molecular structure of N-substituted maleamic acids is characterized by the presence of intramolecular hydrogen bonds, which can significantly influence the planarity and stability of the molecule. For instance, N-(3,5-Dichlorophenyl)maleamic acid and N-(3-Chlorophenyl)maleamic acid both exhibit short intramolecular O—H⋯O hydrogen bonds within the maleamic acid unit, which stabilize the molecular conformation . It is reasonable to infer that N-(2,4-Dichlorophenyl)maleamic acid would exhibit similar intramolecular hydrogen bonding, contributing to its structural stability.

Chemical Reactions Analysis

The reactivity of N-substituted maleamic acids can vary depending on the substituents attached to the nitrogen atom. For example, N-Carbamylmaleamic acid can undergo cyclodehydration to form N-carbamyl maleimide, while N-(Carboxymethyl)maleamic acid does not undergo similar cyclization due to strong π bonding and intramolecular hydrogen bonds . The presence of electron-withdrawing groups such as chlorines in N-(2,4-Dichlorophenyl)maleamic acid may affect its reactivity in chemical reactions, potentially altering its propensity to undergo cyclization or other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted maleamic acids are influenced by their molecular structure. Intramolecular hydrogen bonds can lead to increased planarity and rigidity in the molecule, as observed in various N-substituted maleamic acids . These bonds, along with the presence of substituents like chlorines, can affect the melting point, solubility, and other physical properties. The dichlorophenyl group in N-(2,4-Dichlorophenyl)maleamic acid is likely to contribute to its unique physical and chemical characteristics, which could be explored further through experimental studies.

科学研究应用

聚合物合成及应用

新型聚合物的构筑: 研究表明,包含马来酰亚胺环、席夫碱和柠檬酸酰胺酸的聚马来酰亚胺在新型聚合物的合成中具有实用性。这些源自马来酰胺酸衍生物等化合物的聚合物表现出良好的熔融性和溶解性,从而更易于加工并具有广泛的应用 (Huseeni & Al-Azzawi, 2021).

耐火耐热材料: 通过使氨基苯氧基环三磷腈与马来酸酐反应生产的马来酰胺酸可转化为马来酰亚胺并聚合,从而制备出耐热耐火性能优异的材料。这些聚合物由于其较高的极限氧指数和炭产率,在织物浸渍和其他需要耐火性的应用中具有潜在用途 (Kumar, Fohlen, & Parker, 1983).

化学和结构分析

晶体结构分析: 对 N-(2-氯-4-硝基苯基)马来酰胺酸和类似化合物的晶体结构的研究提供了对其分子几何结构和分子间相互作用的见解,这对于理解其化学性质和潜在应用至关重要 (Shakuntala et al., 2011).

分子相互作用和网络: 对 N-(3,5-二氯苯基)马来酰胺酸等化合物的研究集中于其分子结构、分子内氢键以及通过分子间相互作用形成的网络。此类研究对于开发具有特定性质的材料和化学品至关重要 (Gowda et al., 2009).

潜在工业应用

除草剂解毒剂: N-(取代苯基)-马来酰亚胺、-异马来酰亚胺和-马来酰胺酸已被研究作为除草剂解毒剂。这些化合物与组织硫醇相互作用,在农业中具有潜在应用 (Kirino, Rubin, & Casida, 1985).

聚氯乙烯稳定剂: 研究了 N-取代桐油马来酰胺酸在稳定聚氯乙烯 (PVC) 方面的有效性,与其他稳定剂相比,它表现出优异的长期稳定性和更好的增塑性能。这项研究有可能改善 PVC 在各个行业中的加工和应用 (Wang et al., 2017).

属性

IUPAC Name |

(Z)-4-(2,4-dichloroanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWKZRKAECLVSE-ARJAWSKDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dichlorophenyl)maleamic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)

![2-{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2524916.png)

![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524917.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2524918.png)

![(1R,3S,5R)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2524919.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2524921.png)

![4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2524926.png)